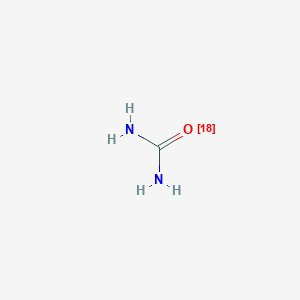

diaminomethan(18O)one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

CH4N2O |

|---|---|

Molecular Weight |

62.055 g/mol |

IUPAC Name |

diaminomethan(18O)one |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i4+2 |

InChI Key |

XSQUKJJJFZCRTK-DOMIDYPGSA-N |

Isomeric SMILES |

C(=[18O])(N)N |

Canonical SMILES |

C(=O)(N)N |

Origin of Product |

United States |

Foundational Principles of Stable Isotope Chemistry in Research

Theoretical Framework for Isotopic Effects in Chemical Systems

The substitution of an atom with one of its heavier stable isotopes, such as replacing ¹⁶O with ¹⁸O in the urea (B33335) molecule to form diaminomethan(¹⁸O)one, leads to observable phenomena known as isotope effects. These effects arise from the mass difference between the isotopes, which influences the vibrational energy of chemical bonds.

Equilibrium Isotope Effects (EIEs): EIEs describe the fractionation of isotopes at thermodynamic equilibrium. The heavier isotope, ¹⁸O, will preferentially accumulate in the more strongly bonded state. This is because the zero-point energy of a chemical bond is mass-dependent, with the bond to the heavier isotope having a lower zero-point energy, making it more stable.

Kinetic Isotope Effects (KIEs): KIEs are observed in the rates of chemical reactions. numberanalytics.com A bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate compared to the same molecule with the lighter isotope. The magnitude of the KIE provides valuable information about the transition state of the reaction. For instance, a significant KIE suggests that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. nih.govpnas.org In enzymatic reactions, the observed KIE can be used to elucidate the reaction mechanism. nih.govacs.org For example, ¹⁸O KIEs have been instrumental in studying the mechanisms of various oxygenase and hydrolase enzymes. nih.govusda.gov

Methodological Paradigms of Isotopic Tracers in Advanced Chemical Inquiry

Isotopic tracers are molecules in which one or more atoms have been replaced by an isotope to track the molecule's path through a biological or chemical system. wikipedia.orgnumberanalytics.com Diaminomethan(¹⁸O)one, also known as [¹⁸O]urea, serves as a powerful tracer for a variety of research applications, from elucidating metabolic pathways to understanding large-scale elemental cycles. metsol.compnas.org The principle is to introduce the labeled compound into a system and monitor the appearance of the ¹⁸O label in subsequent products, providing a clear map of the metabolic or chemical transformations. numberanalytics.comwikipedia.org

Research Findings from Tracer Studies:

Metabolic Research: [¹⁸O]urea has been crucial in studying the urea cycle, a key metabolic pathway for disposing of excess nitrogen in mammals. metsol.comnih.gov In a notable study, researchers used a continuous infusion of [¹⁸O]urea along with [5-¹⁵N]glutamine to measure the total rate of urea production in patients with urea cycle disorders. pnas.orgnih.gov This dual-isotope method allowed them to distinguish between different levels of disease severity and even identify asymptomatic carriers of genetic defects in the urea cycle. pnas.orgnih.gov The data demonstrated that the in vivo rate of urea synthesis is a sensitive index of the functional capacity of the urea cycle. nih.gov

Table 1: In Vivo Urea Cycle Flux in Different Patient Groups This table presents data adapted from studies on urea cycle disorders, illustrating how the ratio of ¹⁵N incorporation from glutamine into urea distinguishes between control subjects and patients with varying degrees of metabolic deficiency. A lower ratio indicates a more severe impairment of the urea cycle.

| Subject Group | ¹⁵N-Urea / ¹⁵N-Glutamine Ratio (Mean ± SD) | Interpretation |

| Normal Controls | 0.42 ± 0.06 | Normal urea cycle function |

| Late-Onset Patients | 0.17 ± 0.03 | Partial urea cycle deficiency |

| Neonatal-Onset Patients | 0.003 ± 0.007 | Severe urea cycle deficiency |

| Source: Adapted from Lee et al., 2000. pnas.orgnih.gov |

Enzyme Mechanism Studies: The hydrolysis of urea is catalyzed by the enzyme urease. nih.gov While many studies have focused on ¹³C and ¹⁵N isotope effects to probe this mechanism, ¹⁸O labeling of the substrate or water is also a key technique. usda.govresearchgate.net By analyzing the distribution of ¹⁸O in the products (ammonia and carbon dioxide/bicarbonate), researchers can determine which bonds are cleaved during the reaction and the nature of the chemical intermediates involved. core.ac.uk

Environmental and Agricultural Science: Labeled urea, including ¹⁵N and potentially ¹⁸O forms, is used to trace the fate of urea-based fertilizers in the soil. cdnsciencepub.com This research is vital for understanding the nitrogen cycle, improving fertilizer efficiency, and mitigating environmental impacts like ammonia (B1221849) volatilization and nitrate (B79036) leaching. wikipedia.orgusgs.gov For example, studies can track how much of the applied urea is taken up by plants, incorporated into soil organic matter, or lost to the atmosphere or groundwater. cdnsciencepub.com The use of dual-labeled nitrate (¹⁵N and ¹⁸O) is a powerful tool for disentangling the various sources and sinks of nitrate in catchments. usgs.govmdpi.com

Table 2: Research Applications of Diaminomethan(¹⁸O)one and Related Isotopologues This table summarizes the primary research areas where isotopically labeled urea is employed, highlighting the specific questions addressed by using these tracers.

| Research Area | Specific Application | Key Research Question Addressed |

| Human Metabolism | Tracing urea pool turnover | What is the in vivo rate of urea synthesis and clearance? metsol.compnas.orgnih.gov |

| Clinical Diagnostics | Diagnosing urea cycle disorders | Can urea cycle flux distinguish between healthy individuals, carriers, and affected patients? pnas.orgnih.gov |

| Enzymology | Investigating the urease reaction mechanism | What is the transition state structure for urea hydrolysis? usda.govnih.gov |

| Agricultural Science | Tracking fertilizer fate | How is nitrogen from urea fertilizer partitioned in the soil-plant system? cdnsciencepub.com |

| Environmental Science | Studying the nitrogen cycle | What are the sources and transformation pathways of nitrogen compounds in ecosystems? wikipedia.orgusgs.gov |

Synthetic Routes and Isotopic Labeling Strategies for Carbonyl 18o Diaminomethanone

Synthesis of Oxygen-18 Enriched Precursors

The cornerstone of synthesizing [¹⁸O]urea is the availability of simple molecules bearing the C=¹⁸O group. The most common and versatile starting material for this purpose is H₂¹⁸O, from which the isotope can be transferred to other reactive intermediates.

[¹⁸O]-Carbon dioxide (C¹⁸O₂) is a key precursor for labeled urea (B33335) synthesis. google.comrsc.org It can be generated through several methods, including the catalytic oxidation of carbon monoxide with ¹⁸O₂ or, more commonly, through isotopic exchange between standard carbon dioxide (C¹⁶O₂) and ¹⁸O-labeled water (H₂¹⁸O) at elevated temperatures or in the presence of catalysts. acs.org Once produced, C¹⁸O₂ can be used directly in reactions with ammonia (B1221849) under high pressure and temperature, mirroring the industrial Bosch-Meiser process for urea production. plos.orgdoi.org In this process, C¹⁸O₂ reacts with ammonia to form ammonium (B1175870) [¹⁸O]carbamate, which then dehydrates to yield [¹⁸O]urea. wikipedia.org

A primary strategy for enriching carbonyl-containing compounds with oxygen-18 is through direct isotopic exchange with H₂¹⁸O. acs.orgprometheusprotocols.net This reversible reaction is often catalyzed by acids or bases and involves the nucleophilic attack of H₂¹⁸O on the carbonyl carbon, forming a tetrahedral hydrate (B1144303) intermediate. nih.govmiami.edu Subsequent elimination of a normal water molecule (H₂¹⁶O) results in the incorporation of the ¹⁸O isotope into the carbonyl group. nih.gov

This method can be applied to various carbonyl-containing precursors that can later be converted to urea. For example, phosgene (B1210022) (COCl₂) can be subjected to exchange with H₂¹⁸O to produce [¹⁸O]phosgene. This labeled phosgene can then be reacted with ammonia to yield [¹⁸O]urea. The efficiency of the exchange is dependent on factors like pH, temperature, and reaction time. acs.org

Formation of Carbonyl-18O-Diaminomethanone via Targeted Synthesis

With ¹⁸O-labeled precursors in hand, the final step is the formation of the urea molecule itself. This typically involves reactions where the C=¹⁸O group is attacked by nitrogen-containing nucleophiles.

The most direct route to [¹⁸O]urea involves the reaction of an ¹⁸O-labeled carbonyl precursor with ammonia or an ammonia equivalent. The classical example is the reaction of [¹⁸O]phosgene with two equivalents of ammonia. This reaction proceeds rapidly to form diaminomethan(18O)one and ammonium chloride.

Another well-established method is the reaction of [¹⁸O]carbon dioxide with ammonia at high temperatures (160-180 °C) and pressures. wikipedia.org This process forms an ammonium [¹⁸O]carbamate intermediate, which subsequently eliminates a molecule of water to produce [¹⁸O]urea. google.comwikipedia.org This method is analogous to large-scale industrial urea synthesis. google.com

A summary of common precursor reactions is presented below.

| Labeled Precursor | Reagent | Key Conditions | Product |

| [¹⁸O]Carbon Dioxide | Ammonia (NH₃) | High Temperature, High Pressure | This compound |

| [¹⁸O]Phosgene | Ammonia (NH₃) | Anhydrous solvent | This compound |

| [¹⁸O]Carbonyl Sulfide | Ammonia (NH₃) | - | This compound |

Modern synthetic chemistry has introduced advanced methods for forming amide and urea bonds. Nickel-catalyzed reactions, for instance, have been developed to prepare ¹⁸O-labeled esters from amides and H₂¹⁸O, demonstrating the potential of transition-metal catalysis for isotopic labeling. researchgate.net While not a direct synthesis of urea, these principles can be extended.

Electrocatalysis represents an emerging frontier for urea synthesis under mild conditions. sciopen.comrsc.org These methods typically involve the co-reduction of a carbon source (like CO₂) and a nitrogen source (like nitrate (B79036) or N₂) on a catalyst surface. doi.orgsciopen.com By using C¹⁸O₂ as the carbon feedstock in such an electrochemical cell, it is theoretically possible to synthesize [¹⁸O]urea directly. rsc.org The design of catalysts with specific active sites for C-N bond formation is crucial for the efficiency and selectivity of this process. doi.orgsciopen.com

Characterization of Isotopic Purity and Enrichment in Synthetic Batches

After synthesis, it is essential to confirm the successful incorporation of the ¹⁸O isotope and to quantify the level of enrichment. Several spectroscopic techniques are indispensable for this characterization.

Mass Spectrometry (MS): This is the most direct method for determining isotopic enrichment. sigmaaldrich.com In the mass spectrum of this compound, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is two units higher than that of unlabeled urea (62.06 g/mol for H₂NC¹⁸ONH₂ vs. 60.06 g/mol for H₂NC¹⁶ONH₂). sigmaaldrich.com The relative intensities of the peaks at m/z 60, 61, and 62 (accounting for ¹³C and ¹⁵N natural abundance) allow for precise calculation of the isotopic purity. nih.govnih.gov

Infrared (IR) Spectroscopy: Isotopic substitution alters the vibrational frequencies of molecular bonds. The C=O stretching vibration in urea, known as the Amide I band, is particularly sensitive to the mass of the oxygen atom. researchgate.netcdnsciencepub.com In unlabeled urea, this band appears around 1680 cm⁻¹. researchgate.net For this compound, this bond is between a carbon and a heavier ¹⁸O atom, causing the vibrational frequency to decrease. This results in a noticeable shift of the Amide I band to a lower wavenumber (frequency), providing clear evidence of successful ¹⁸O incorporation. researchgate.netcdnsciencepub.com

The table below summarizes the expected spectroscopic shifts for this compound.

| Analytical Technique | Unlabeled Urea (CO(NH₂)₂) | This compound | Key Observation |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z ≈ 60 | Molecular Ion [M]⁺ at m/z ≈ 62 | M+2 mass shift sigmaaldrich.com |

| Infrared Spectroscopy | Amide I (C=O stretch) at ~1680 cm⁻¹ | Amide I (C=O stretch) at lower frequency | Isotopic shift to lower wavenumber researchgate.netcdnsciencepub.com |

By employing these synthetic and analytical methodologies, this compound can be produced with high isotopic purity, enabling its use as a precise tool for scientific investigation.

Advanced Spectroscopic and Spectrometric Characterization of Carbonyl 18o Diaminomethanone

Mass Spectrometry (MS) for Isotopic Elucidation and Quantification

Mass spectrometry is a cornerstone technique for the analysis of diaminomethan(18O)one, providing definitive information on its isotopic purity, structure, and quantity. The introduction of the heavier ¹⁸O isotope in place of the naturally more abundant ¹⁶O isotope results in a predictable mass shift of +2 Daltons for the molecular ion, a feature readily detected by MS. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure mass with extremely high accuracy (typically <5 ppm). This capability allows for the determination of the elemental composition of an ion by measuring its exact mass.

For this compound, HRMS can easily resolve the molecular ion containing ¹⁸O from the molecular ion of unlabeled urea (B33335) containing two ¹³C atoms or other potential isobaric interferences. elementar.com The high resolving power is crucial for accurately determining the isotopic enrichment and verifying the successful incorporation of the ¹⁸O label. forensic-isotopes.org For instance, analyzing a sample of this compound allows for the precise measurement of the m/z values for each isotopologue and their relative abundances, confirming the isotopic pattern expected for the labeled compound. fmach.it

| Isotopologue Formula | Description | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| ¹²C¹H₄¹⁴N₂¹⁶O | Most abundant natural urea | 60.03237 |

| ¹²C¹H₄¹⁴N₂¹⁸O | This compound | 62.03665 |

| ¹³C¹H₄¹⁴N₂¹⁶O | Urea with one ¹³C atom | 61.03572 |

| ¹²C¹H₄¹⁴N¹⁵N¹⁶O | Urea with one ¹⁵N atom | 61.02941 |

Isotope Ratio Mass Spectrometry (IRMS) for Positional Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. wikipedia.org For this compound, IRMS is used to determine the ¹⁸O/¹⁶O ratio with exceptional accuracy. researchgate.net Since urea contains only one oxygen atom, the positional analysis confirms the enrichment of ¹⁸O at the specific carbonyl position.

The standard method involves coupling an elemental analyzer (EA) to the IRMS instrument (EA-IRMS). The urea sample is subjected to high-temperature pyrolysis (also called thermochemical conversion), which quantitatively converts the oxygen in the carbonyl group into carbon monoxide (CO) gas. elementar.comfmach.itedpsciences.org This gas is then introduced into the isotope ratio mass spectrometer. The IRMS instrument simultaneously measures the ion beams corresponding to the different isotopic forms of CO (e.g., ¹²C¹⁶O at m/z 28 and ¹²C¹⁸O at m/z 30) using a multiple-collector system. edpsciences.org This allows for the calculation of the δ¹⁸O value, which represents the deviation of the sample's isotope ratio from an international standard. This high-precision measurement is critical in fields like geochemistry and forensics to trace the origin of urea samples, as isotopic fractionation during synthesis can lead to distinct δ¹⁸O signatures. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) as a Definitive Quantitative Reference Methodology

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method and a definitive quantitative technique. In this approach, this compound serves as an ideal internal standard for the precise measurement of unlabeled urea in a variety of matrices. elementar.com The principle involves adding a known amount of the ¹⁸O-labeled urea to a sample containing an unknown amount of natural (¹⁶O) urea.

After allowing the labeled standard to equilibrate with the sample, the mixture is analyzed by a mass spectrometer (often an LC-MS system). The instrument measures the relative intensities of the molecular ions corresponding to the labeled this compound and the unlabeled urea. nih.gov Because the labeled and unlabeled forms of urea are chemically identical, they exhibit the same behavior during sample preparation, chromatographic separation, and ionization. Therefore, the ratio of their mass spectrometric signals is directly proportional to their molar ratio. By knowing the exact amount of the added labeled standard and the measured intensity ratio, the initial amount of unlabeled urea in the sample can be calculated with very high accuracy and precision, minimizing errors related to matrix effects or instrument response variations. nih.gov

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Amount of ¹⁸O-Urea Standard Added | nstd | 100.0 | nmol |

| Measured MS Intensity of Unlabeled Urea (M) | Inat | 50,000 | counts |

| Measured MS Intensity of Labeled Urea (M+2) | Istd | 75,000 | counts |

| Measured Intensity Ratio (Inat / Istd) | R | 0.667 | |

| Calculated Amount of Unlabeled Urea (nnat = nstd * R) | nnat | 66.7 | nmol |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

In real-world applications, urea is often present in complex biological or environmental samples. Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are essential for isolating the analyte from the matrix before detection.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, urea typically requires derivatization to increase its volatility. Once derivatized, GC provides excellent separation from other volatile components in the sample. The separated components then enter the mass spectrometer for detection. The use of this compound in GC-MS studies allows for stable isotope tracer experiments, similar in principle to the widely used ¹³C-Urea Breath Test, where metabolic pathways can be investigated. fmach.itedpsciences.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most common technique for quantifying urea in biological fluids like plasma and urine without derivatization. An LC system separates urea from the bulk of the sample matrix. The eluent is then directed to a tandem mass spectrometer (e.g., a triple quadrupole). In the MS/MS experiment, the parent ion of this compound (m/z 63 for [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), is highly specific and sensitive, as it filters out most chemical noise. Studying the fragmentation of the ¹⁸O-labeled parent ion can also help elucidate mass spectral fragmentation pathways. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Probing

While mass spectrometry excels at detecting mass differences, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei.

Oxygen-18 Induced Isotope Shifts in Carbon-13 NMR Spectroscopy of Carbonyl Systems

The substitution of an ¹⁶O atom with its heavier ¹⁸O isotope directly on a carbonyl carbon atom causes a small but measurable upfield shift (to a lower ppm value) in the ¹³C NMR resonance of that carbonyl carbon. wikipedia.org This phenomenon is known as the ¹⁸O-induced isotope shift. The magnitude of this shift is typically small, on the order of 0.01 to 0.05 ppm, and is influenced by factors such as solvent and temperature.

For this compound, a high-field NMR spectrometer is required to resolve the ¹³C signal of the ¹⁸O-labeled species from the signal of the much more abundant ¹⁶O species in a partially labeled sample. The observation of this distinct, shifted signal provides direct evidence of the ¹⁸O incorporation at the carbonyl position and can be used to quantify the level of isotopic enrichment. wikipedia.org

| Compound | Carbonyl Carbon Signal (δ) | Isotope-Induced Shift (Δδ) |

|---|---|---|

| Urea (¹²C-¹⁶O) | 164.30 ppm | - |

| Diaminomethan(¹⁸O)one (¹²C-¹⁸O) | 164.28 ppm | -0.02 ppm |

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a highly sensitive method for detecting isotopic substitution. The frequencies of molecular vibrations are dependent on the masses of the constituent atoms. Replacing a lighter isotope (¹⁶O) with a heavier one (¹⁸O) increases the reduced mass of the vibrating system, resulting in a predictable decrease in the vibrational frequency of the bonds involving that atom. nih.gov This isotopic shift provides a definitive signature for the successful incorporation of ¹⁸O into the diaminomethanone structure. researchgate.net

For diaminomethan(¹⁸O)one, the most significant and readily observable change occurs in the stretching frequency of the carbonyl group (C=O). The C=O bond gives rise to a strong absorption band in the IR spectrum and a distinct peak in the Raman spectrum, making it an excellent probe for isotopic labeling. jove.comksu.edu.sa

Spectroscopic Analysis of Carbonyl-¹⁸O Stretching Frequencies

The carbonyl (C=O) stretching vibration in amides is a well-characterized feature in IR and Raman spectra. In an unlabeled diaminomethanone (urea) molecule, the C=O stretch, often coupled with NH₂ bending vibrations, appears as a strong band in the infrared spectrum typically in the region of 1630-1690 cm⁻¹. jove.comresearchgate.netusgs.gov

Upon substitution of ¹⁶O with ¹⁸O, the frequency of the C=O stretching mode undergoes a noticeable downshift (a shift to lower wavenumber). This shift can be estimated using the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass of the C=O system. Studies on ¹⁸O-labeled urea have confirmed this isotopic shift. researchgate.net Research on other carbonyl-containing molecules, such as flavins, has demonstrated that ¹⁸O-labeling is a standard method to definitively assign the C=O stretching mode, with observed downshifts of approximately 30-40 cm⁻¹ in Raman and IR spectra. nih.gov

The precise location of the C=¹⁸O stretching band is influenced by the physical state (solid or solution) and intermolecular interactions, such as hydrogen bonding, which are prevalent in urea. researchgate.netuc.edu However, the relative shift between the C=¹⁶O and C=¹⁸O peaks remains a constant and reliable indicator of isotopic incorporation.

Table 3.3.1-1: Comparison of Carbonyl Stretching Frequencies (νC=O) in Diaminomethanone and its ¹⁸O-Isotopologue

| Isotopologue | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Diaminomethanone (Urea) | ν(C=¹⁶O) | 1683 (solid) | ~1526-1541 | usgs.govresearchgate.net |

Note: The frequencies for diaminomethanone (urea) can vary based on the sample phase and hydrogen bonding environment. The values for the ¹⁸O-isotopologue are estimated based on typical isotopic shifts observed in related compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| Diaminomethan(¹⁸O)one |

| Diaminomethanone |

| Urea |

| ¹⁸O-labeled urea |

| Urea-¹⁸O |

| Glycylglycine |

Mechanistic Elucidation in Chemical and Biochemical Systems Utilizing Carbonyl 18o Diaminomethanone As a Tracer

Organic Reaction Mechanism Investigations

In organic chemistry, understanding the precise movement of atoms during a reaction is fundamental. Carbonyl-¹⁸O-urea allows for the direct observation of the carbonyl oxygen's involvement in various reactions.

The use of ¹⁸O-labeled compounds is a well-established method for determining the origin and fate of oxygen atoms in chemical reactions. researchgate.net In reactions involving diaminomethan(¹⁸O)one, the presence or absence of the ¹⁸O label in the products provides conclusive evidence about whether the original carbonyl oxygen is retained or exchanged. For instance, in acid-catalyzed hydrolysis, the incorporation of oxygen from the solvent (H₂¹⁸O) into the resulting carboxylic acid, while the original carbonyl oxygen is lost, can be unequivocally demonstrated. This technique is particularly valuable in studying reactions where a carbonyl group is transformed, such as in esterifications, transesterifications, and certain rearrangements. The ability to trace the oxygen atom helps to distinguish between different possible mechanisms, such as those involving tetrahedral intermediates where the fate of the carbonyl oxygen is a key question.

Oxygen-18 labeling has been instrumental in clarifying the mechanisms of various rearrangement and elimination reactions. For example, in the Baeyer-Villiger oxidation of ketones, which converts ketones to esters, using an ¹⁸O-labeled peroxyacid allows for tracing the origin of the oxygen atom inserted into the carbon-carbon bond. beilstein-journals.org Similarly, while not a direct rearrangement of urea (B33335) itself, the principles of using ¹⁸O-labeling to follow oxygen migration are broadly applicable. In reactions like the Hofmann and Curtius rearrangements, an isocyanate intermediate is formed. masterorganicchemistry.com If diaminomethan(¹⁸O)one were used to generate a labeled isocyanate, subsequent reactions with nucleophiles would allow for tracking the labeled oxygen, confirming its position in the final products like carbamates or ureas. masterorganicchemistry.comwikipedia.org

An example of using ¹⁸O labeling to elucidate a rearrangement mechanism is the electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones. acs.org By labeling the hydroxyl group with ¹⁸O, researchers demonstrated that this oxygen atom becomes the endocyclic oxygen in the final product, confirming an intramolecular pathway. acs.org This principle of using isotopic labeling to determine the intramolecular versus intermolecular nature of a reaction and the specific atoms involved is a cornerstone of mechanistic organic chemistry.

Enzymatic Reaction Pathway Delineation

Carbonyl-¹⁸O-urea is an invaluable tool for studying the mechanisms of enzymes that act on urea, most notably urease.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046), which then spontaneously decomposes to another molecule of ammonia and carbonic acid. wikipedia.orgnih.gov The use of diaminomethan(¹⁸O)one has been pivotal in understanding the details of this catalytic process.

The currently accepted mechanism involves the coordination of the urea's carbonyl oxygen to one of the nickel ions in the active site, while a water molecule coordinates to the other nickel ion. nih.govnih.gov This activates the urea for nucleophilic attack by the nickel-bound hydroxide (B78521). Studies using carbonyl-¹⁸O-urea can directly probe this interaction. If the reaction is run in unlabeled water, the retention or loss of the ¹⁸O label in the products (carbamate/carbon dioxide) provides insight into the reversibility of the steps and the nature of the intermediates. The formation of a tetrahedral intermediate is a key feature of the proposed mechanism. nih.gov Isotopic exchange experiments, where the enzyme is incubated with labeled urea in unlabeled water or vice versa, can reveal the rates of substrate binding, product release, and the potential for solvent oxygen incorporation.

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide further mechanistic details. For the urease-catalyzed hydrolysis of hydroxyurea, a substrate analog, carbonyl carbon (¹³C) and nitrogen (¹⁵N) isotope effects have been measured. nih.gov These studies indicated that the formation of a tetrahedral intermediate is the rate-determining step, rather than the breakdown of this intermediate. nih.gov While direct ¹⁸O KIE data for diaminomethan(¹⁸O)one hydrolysis by urease is less commonly reported, such an experiment would be highly informative about the transition state structure of the carbonyl group.

| Step | Description | Role of Nickel Ions | Evidence from Isotopic Labeling |

|---|---|---|---|

| Substrate Binding | Urea enters the active site, which is controlled by a flexible flap. nih.gov It binds to the dinickel center. | One Ni(II) ion binds and activates the urea's carbonyl oxygen. nih.govnih.gov | Competitive binding studies with inhibitors. |

| Nucleophilic Attack | A hydroxide ion, coordinated to the second Ni(II) ion, attacks the carbonyl carbon of urea. nih.gov | The other Ni(II) ion binds and activates a water molecule, forming the nucleophilic hydroxide. nih.gov | Use of diaminomethan(¹⁸O)one can trace the fate of the carbonyl oxygen. |

| Intermediate Formation | A tetrahedral intermediate is formed, bridging the two nickel ions. nih.gov | Both Ni(II) ions stabilize the negatively charged intermediate. | Kinetic isotope effects suggest this step is rate-determining. nih.gov |

| Product Release | The intermediate collapses to form carbamate and ammonia. The carbamate is then displaced by water. wikipedia.org | Facilitates the departure of the products and regeneration of the active site. | Isotopic exchange experiments can measure the rate of product release. |

The binding of urea to the active site of urease is a critical first step in the catalytic cycle. Molecular dynamics simulations and structural studies have shown that urea interacts with the two nickel ions and surrounding amino acid residues. asm.orgacs.org The carbonyl oxygen of urea coordinates to one of the nickel ions, which polarizes the C=O bond and makes the carbon atom more susceptible to nucleophilic attack. nih.gov

Using diaminomethan(¹⁸O)one in conjunction with spectroscopic techniques that are sensitive to isotopic shifts, such as vibrational spectroscopy (infrared or Raman), could provide direct evidence of the C=¹⁸O bond's interaction with the nickel center upon binding. Changes in the vibrational frequency of the C=¹⁸O bond compared to the unlabeled C=¹⁶O bond would offer quantitative information about the degree of bond polarization and weakening in the enzyme-substrate complex.

Biochemical Pathways and Metabolic Flux Analysis (Chemical/Mechanistic Perspective)

Beyond single-enzyme studies, labeled compounds are vital for mapping entire biochemical pathways and quantifying the flow of metabolites through them, a field known as metabolic flux analysis (MFA). nih.govcreative-proteomics.comcreative-proteomics.com While ¹³C and ¹⁵N are more commonly used for tracing carbon and nitrogen backbones, ¹⁸O-labeled compounds like diaminomethan(¹⁸O)one can provide unique mechanistic insights from a chemical perspective within these complex networks.

Tracing Carbon and Oxygen Flux in Urea Cycle Dynamics

The use of stable isotopes has fundamentally transformed the study of metabolic pathways, shifting the perspective from a static collection of components to a highly dynamic and interconnected network. nih.gov In the context of the urea cycle, the primary mammalian pathway for detoxifying ammonia and eliminating waste nitrogen, isotopic tracers are indispensable for quantifying the rates of flux through this critical hepatic process. nih.govresearchgate.net Carbonyl-18O-diaminomethanone, or [¹⁸O]urea, serves as a key tool in these investigations, enabling researchers to precisely measure the total rate of urea synthesis in vivo. pnas.org

The principle behind using [¹⁸O]urea as a tracer is based on the isotope dilution method. physiology.org When a known amount of [¹⁸O]urea is infused into the bloodstream at a constant rate, it mixes with the body's existing pool of unlabeled urea. pnas.org By measuring the isotopic enrichment of the urea pool (i.e., the ratio of labeled to unlabeled urea) once a steady state is reached, researchers can calculate the rate of appearance of new, unlabeled urea. physiology.org This rate of appearance is equivalent to the total de novo urea synthesis rate, representing the total flux of nitrogen and carbon out of the urea cycle. pnas.org

A seminal study in this area combined the infusion of [¹⁸O]urea with [5-(amide)¹⁵N]glutamine to create a powerful protocol for assessing urea cycle function in patients with urea cycle disorders (UCDs). pnas.org In this dual-tracer approach:

[¹⁸O]Urea was used to determine the total urea production rate from all nitrogen sources. pnas.org

[5-(amide)¹⁵N]Glutamine was used to trace the specific contribution of peripheral nitrogen (from glutamine, a major nitrogen carrier) to this total urea synthesis. pnas.org

The research demonstrated that the ratio of the isotopic enrichments of [¹⁵N]urea to [¹⁵N]glutamine provided a highly sensitive index of in vivo urea cycle activity. This ratio effectively quantifies the efficiency with which the urea cycle incorporates systemic nitrogen into urea. The findings revealed a clear distinction between healthy individuals, asymptomatic carriers of UCD mutations, and patients with clinically manifest disease of varying severity. pnas.org

The study found that this isotopic ratio was significantly different across control and patient groups, correlating directly with the clinical phenotype. pnas.org This method proved sensitive enough to distinguish not only patients from controls but also between patients with late-onset disease and those with severe neonatal presentations. pnas.org

Below is an interactive data table summarizing the key findings, illustrating the power of this isotopic method to stratify individuals based on residual urea cycle function.

Table 1: Urea Cycle Flux in Control Subjects and Patients with Urea Cycle Disorders

This table summarizes data from a study utilizing a co-infusion of [¹⁸O]urea and [5-(amide)¹⁵N]glutamine to assess urea cycle dynamics. The ratio of isotopic enrichments ([¹⁵N]urea/[¹⁵N]glutamine) serves as a direct index of the in vivo capacity for urea synthesis.

| Subject Group | Number of Subjects (n) | Mean Isotopic Enrichment Ratio ([¹⁵N]urea/[¹⁵N]glutamine) ± SD | Interpretation of Urea Cycle Flux |

| Normal Controls | 13 | 0.42 ± 0.06 | Normal, efficient utilization of nitrogen for ureagenesis. pnas.org |

| Asymptomatic Carriers (Partial OTC Deficiency) | 10 | 0.26 ± 0.06 | Mildly reduced, but sub-clinical, impairment of urea cycle function. pnas.org |

| Patients with Late-Onset Presentation | 12 | 0.17 ± 0.03 | Significantly impaired urea cycle flux compared to controls. pnas.org |

| Patients with Neonatal-Onset Presentation | 3 | 0.003 ± 0.007 | Severely compromised to negligible urea cycle activity. pnas.org |

Data derived from Lee et al., PNAS. pnas.org

The application of carbonyl-18O-diaminomethanone, in conjunction with nitrogen-labeled precursors, provides a quantitative measure of the total carbon and nitrogen flux through the urea cycle's terminal step. While the ¹⁸O label itself is on the oxygen atom, its utility lies in tracing the entire urea molecule, thereby allowing for the calculation of its synthesis rate. pnas.orgphysiology.org This provides a robust and sensitive in vivo assay of ureagenesis, offering profound insights into the functional severity of inherited metabolic disorders and a means to evaluate the efficacy of therapeutic interventions. nih.govnih.gov

Computational Chemistry and Theoretical Studies of Carbonyl 18o Diaminomethanone

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, geometry, and spectroscopic properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. ggckondagaon.in It is particularly effective for calculating the equilibrium geometries and vibrational frequencies of molecules like urea (B33335) and its isotopologues.

Researchers have employed DFT methods to study crystalline urea, assessing the performance of various functionals, including local density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals. acs.org For the isolated molecule, calculations at levels such as RHF/6-31++G** have been used to determine the equilibrium geometry and harmonic force field for various isotopomers, including C¹⁸O(NH₂)₂. acs.org These calculations allow for the prediction of vibrational frequencies and the shifts that occur upon isotopic substitution. The agreement between calculated and experimental frequency shifts for C¹⁸O(NH₂)₂ and other isotopomers is generally excellent, validating the accuracy of the theoretical models. acs.org For instance, the root mean square deviation for calculated frequency shifts in urea isotopomers can be as low as 15 cm⁻¹. acs.org

Table 1: Representative DFT-Calculated Vibrational Frequency Shifts (cm⁻¹) for Urea Isotopomers (Note: This table is illustrative, based on findings that DFT methods can reproduce experimental isotopic shifts with high accuracy. acs.org Exact values depend on the specific DFT functional and basis set used.)

| Vibrational Mode | Unlabeled Urea (¹⁶O) Frequency (cm⁻¹) | Diaminomethan(¹⁸O)one (¹⁸O) Frequency (cm⁻¹) | Calculated Isotopic Shift (¹⁶O - ¹⁸O) |

|---|---|---|---|

| C=O Stretch | ~1700 | ~1660 | ~40 |

| N-C-N Stretch | ~1470 | ~1465 | ~5 |

| OCN Bend | ~790 | ~775 | ~15 |

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide higher accuracy for energetics and spectroscopic properties. aip.org

For ¹⁸O-enriched urea, high-level ab initio calculations have been performed to predict its properties with great precision. For example, the structure of the complex between isocyanic acid and urea, including the ¹⁸O-urea isotopologue, was optimized at the CCSD(T)(F12*)/aug-cc-pVTZ level of theory. rsc.org This level of theory is considered a "gold standard" in computational chemistry and allows for a very accurate determination of molecular geometries and rotational constants. rsc.org Harmonic frequency calculations at these high levels are also feasible and provide benchmark data for validating more approximate methods. rsc.org Earlier studies on urea and its isotopomers also utilized ab initio methods like RHF/6-31++G** to investigate structure and vibrational spectra in both gas and crystal phases. acs.org

Table 2: Comparison of Ab Initio Calculated and Experimental Parameters for Urea (Note: This table illustrates the high accuracy achievable with modern ab initio methods, as described for complexes involving ¹⁸O-urea. rsc.org)

| Parameter | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Rotational Constant A (MHz) | CCSD(T)(F12)/AVTZ | Value A | Value A' |

| Rotational Constant B (MHz) | CCSD(T)(F12)/AVTZ | Value B | Value B' |

| Rotational Constant C (MHz) | CCSD(T)(F12)/AVTZ | Value C | Value C' |

| C=O Bond Length (Å) | CCSD(T)(F12)/AVTZ | ~1.21 | ~1.22 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions, such as those between urea and solvent molecules. nih.gov These simulations are crucial for understanding how diaminomethan(18O)one behaves in solution, particularly in water.

Numerous MD studies have investigated aqueous urea solutions to resolve the long-standing debate on whether urea acts as a "structure maker" or "structure breaker" for water. acs.org Simulations have shown that urea can be incorporated into water's hydrogen-bonded network without significantly disrupting the local tetrahedral structure. acs.org MD is also used to probe the mechanism of protein denaturation by urea, where simulations suggest that direct electrostatic interactions between urea and the protein, as well as indirect effects on water structure, play a role. nih.gov Furthermore, advanced MD techniques have been used to simulate the nucleation of urea crystals from aqueous solution, revealing a two-step mechanism where disordered urea clusters form before the emergence of a crystal nucleus. pnas.org

Computational Modeling of Reaction Mechanisms and Transition States with Isotopic Substitution

Isotopic substitution is a classic experimental technique for elucidating reaction mechanisms, and computational modeling provides a powerful complement to these studies. chemeducator.orgresearchgate.net By calculating the potential energy surfaces and locating the transition states for reactions involving both the unlabeled and labeled species, chemists can predict kinetic isotope effects and validate proposed mechanistic pathways.

The reaction involving the oxidation of urea with hypohalites to form hydrazine (B178648) is a prime example where isotopic labeling, including with ¹⁸O, can be used to distinguish between proposed mechanisms, such as a Hofmann rearrangement or a nitrogen analogue of the Favorskii rearrangement. chemeducator.orgresearchgate.net Computational modeling of these reaction pathways for this compound would involve:

Mapping the potential energy surface for each proposed mechanism.

Locating the structures of all intermediates and transition states.

Calculating the activation energies for the rate-determining steps.

By comparing the energetics of the transition states for the ¹⁶O and ¹⁸O isotopologues, one can predict the kinetic isotope effect. This theoretical prediction can then be compared with experimental data to support or refute a given mechanism. Such computational studies are instrumental in understanding the intricate details of bond-breaking and bond-forming events in chemical reactions. chemeducator.org

Environmental and Biogeochemical Tracing Applications of Oxygen 18 Labeled Urea

Nitrogen Cycling and Fate in Agricultural Ecosystems

In agricultural settings, maximizing nitrogen use efficiency while minimizing environmental losses is a primary goal. Oxygen-18 labeled urea (B33335) allows researchers to track the fate of the urea molecule with greater precision, providing insights into its transformation and movement within the soil-plant system.

The application of ¹⁸O-labeled urea enables the precise quantification of fertilizer-derived nitrogen that is taken up by the crop, retained in the soil, or lost to the environment. Isotope ratio mass spectrometry is a key analytical technique used to measure the enrichment of ¹⁸O in various environmental samples, allowing for the tracing of the labeled urea.

Studies using isotopically labeled urea have shown that the recovery of applied nitrogen by the target crop can vary significantly depending on factors such as crop type, soil characteristics, and management practices. A significant portion of the applied urea-N can remain in the soil, contributing to the soil organic nitrogen pool, while another fraction can be lost through various pathways, including ammonia (B1221849) volatilization and leaching.

Detailed Research Findings:

Research conducted in various cropping systems has provided valuable data on the fate of urea fertilizer. For instance, in a rice-soil system, the recovery of ¹⁵N-labeled urea in the plant was found to be in the range of 26-30%, with 18-23% remaining in the soil profile. The unaccounted-for portion, representing nitrogen loss, was significant. researchgate.net Such studies, while often using ¹⁵N, provide a framework for understanding how ¹⁸O-labeled urea can be used to trace the oxygen component of the urea molecule through these same pathways. The principles of isotopic tracing and the resulting distribution of the label are analogous.

Below is an interactive data table summarizing representative findings from isotopic tracer studies on urea fertilizer fate in agricultural systems.

This table presents generalized data from various isotope tracer studies to illustrate the typical distribution of applied urea fertilizer.

Upon application to the soil, urea undergoes hydrolysis, a reaction catalyzed by the urease enzyme, to form ammonium (B1175870) and carbon dioxide. Oxygen-18 labeled urea is instrumental in studying the kinetics and mechanisms of this hydrolysis process. By tracing the ¹⁸O label, researchers can follow the path of the oxygen atom from the urea molecule into the resulting products.

Following hydrolysis, the released ammonium can be taken up by plants, immobilized by soil microorganisms, or converted to nitrate (B79036) through nitrification. The process of immobilization, where inorganic nitrogen is incorporated into the organic matter of soil microbes, is a key process that affects the availability of nitrogen to plants. Dual-labeling studies, employing both ¹⁵N and ¹⁸O in the urea molecule, would be particularly powerful in simultaneously tracing the fate of both the nitrogen and oxygen atoms, providing a more complete picture of urea transformation and immobilization in the soil.

Detailed Research Findings:

Studies have shown that a considerable fraction of applied urea-N can be immobilized in the soil organic matter. This immobilized nitrogen is not immediately available to plants but can be slowly mineralized over time, acting as a long-term nitrogen reserve. The rate and extent of immobilization are influenced by soil properties such as organic carbon content, microbial biomass, and soil texture.

The following interactive data table provides representative data on the immobilization of urea-derived nitrogen in different soil types, as determined by isotopic tracer studies.

This table illustrates typical rates of nitrogen immobilization and subsequent mineralization for urea applied to different soil types, based on findings from isotope tracer experiments.

Atmospheric Chemistry and Volatilization Studies of Urea

Ammonia volatilization is a major pathway of nitrogen loss from urea fertilizer applied to the soil surface. This process not only reduces fertilizer efficiency but also contributes to air pollution and the formation of secondary particulate matter. While ¹⁵N-labeled urea is commonly used to trace the nitrogen in volatilized ammonia, diaminomethan(¹⁸O)one offers a unique opportunity to study the fate of the oxygen atom during urea hydrolysis and subsequent volatilization processes.

During urea hydrolysis ( (NH₂)₂CO + H₂O → 2NH₃ + CO₂ ), the carbonyl oxygen from the urea molecule is released as carbon dioxide. By using ¹⁸O-labeled urea, scientists can trace the origin of the CO₂ evolved from the soil following fertilizer application. This allows for the differentiation between CO₂ produced from urea hydrolysis and CO₂ from other sources, such as soil organic matter decomposition and root respiration.

Detailed Research Findings:

While direct and extensive studies on the atmospheric fate of the ¹⁸O from diaminomethan(¹⁸O)one are not widely available in the reviewed literature, the principles of isotopic tracing allow for a clear hypothesis of its application. The analysis of the isotopic composition of CO₂ released from soils treated with ¹⁸O-labeled urea would provide a direct measure of the rate and extent of urea hydrolysis. A laboratory study measuring CO₂ evolution from soil after urea application showed that a significant portion of the carbon in urea is released as CO₂ within a few days.

The following interactive data table conceptualizes the potential findings from an experiment using ¹⁸O-labeled urea to trace the origin of CO₂ volatilized from soil under different conditions.

This table is a conceptual representation of how ¹⁸O-labeled urea could be used to partition the sources of CO₂ volatilization from soil, illustrating the expected influence of environmental factors on urea hydrolysis.

Q & A

Q. What experimental protocols are recommended for synthesizing diaminomethan(¹⁸O)one with high isotopic purity?

To achieve high isotopic purity, use H₂¹⁸O as the primary oxygen source during synthesis. Key steps include:

- Reaction optimization : Control temperature (e.g., 25–40°C) and pH to minimize isotopic exchange with ambient water.

- Purification : Employ column chromatography with deuterated solvents to avoid contamination.

- Validation : Confirm isotopic enrichment via isotope ratio mass spectrometry (IRMS) and compare against the Vienna Standard Mean Ocean Water (VSMOW) reference .

Q. How do climatic events influence the ¹⁸O/¹⁶O ratio in diaminomethan(¹⁸O)one during environmental sampling?

Climatic factors like glaciation cycles and evaporation-precipitation dynamics alter isotopic ratios. For example:

- During glacial periods, lighter isotopes (¹⁶O) are preferentially trapped in ice sheets, increasing ¹⁸O in residual water bodies.

- Use delta notation (δ¹⁸O) to standardize measurements and correlate with paleoclimate records .

Advanced Research Questions

Q. How can researchers resolve contradictions in δ¹⁸O data across diaminomethan(¹⁸O)one studies?

Contradictions often arise from analytical variability or environmental heterogeneity . Mitigation strategies include:

- Cross-validation : Compare results from cavity ring-down spectroscopy (CRDS) and IRMS to confirm precision.

- Metadata standardization : Document collection depth, latitude, and analysis technique (e.g., IRMS vs. CRDS) to contextualize discrepancies .

- Statistical modeling : Apply Bayesian methods to account for isotopic "burstiness" (sudden ratio spikes) in datasets .

Q. What methodologies enable integration of diaminomethan(¹⁸O)one isotopic data with broader geochemical datasets?

Q. How can isotopic "perplexity" in diaminomethan(¹⁸O)one datasets be addressed during interpretation?

Isotopic perplexity refers to unpredictable variability caused by competing biochemical pathways. Solutions include:

- Controlled incubation experiments : Isolate variables like microbial activity or photodegradation in lab settings.

- High-resolution temporal sampling : Capture short-term isotopic fluctuations in field studies .

Methodological Guidance

Q. What are best practices for locating peer-reviewed studies on diaminomethan(¹⁸O)one?

-

Use Google Scholar with search terms like "diaminomethan(¹⁸O)one isotope synthesis" or "δ¹⁸O diaminomethanone geochemistry".

-

Filter results to review articles using the "Review" filter to identify foundational methodologies .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

-

Cross-reference databases like PubMed and Web of Science for disciplinary context .

Q. How should researchers handle datasets with incomplete δ¹⁸O metadata?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.